

SAR7334 Hydrochloride: A Comparative Analysis of its Potency Against TRPC3 and TRPC7

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Compound of Interest

Compound Name: SAR7334 hydrochloride

Cat. No.: B560093

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This guide provides a detailed comparison of the inhibitory potency of **SAR7334 hydrochloride** against the transient receptor potential canonical (TRPC) channels TRPC3 and TRPC7. The information presented is supported by experimental data and detailed methodologies to assist researchers in evaluating SAR7334 as a pharmacological tool.

Potency Comparison

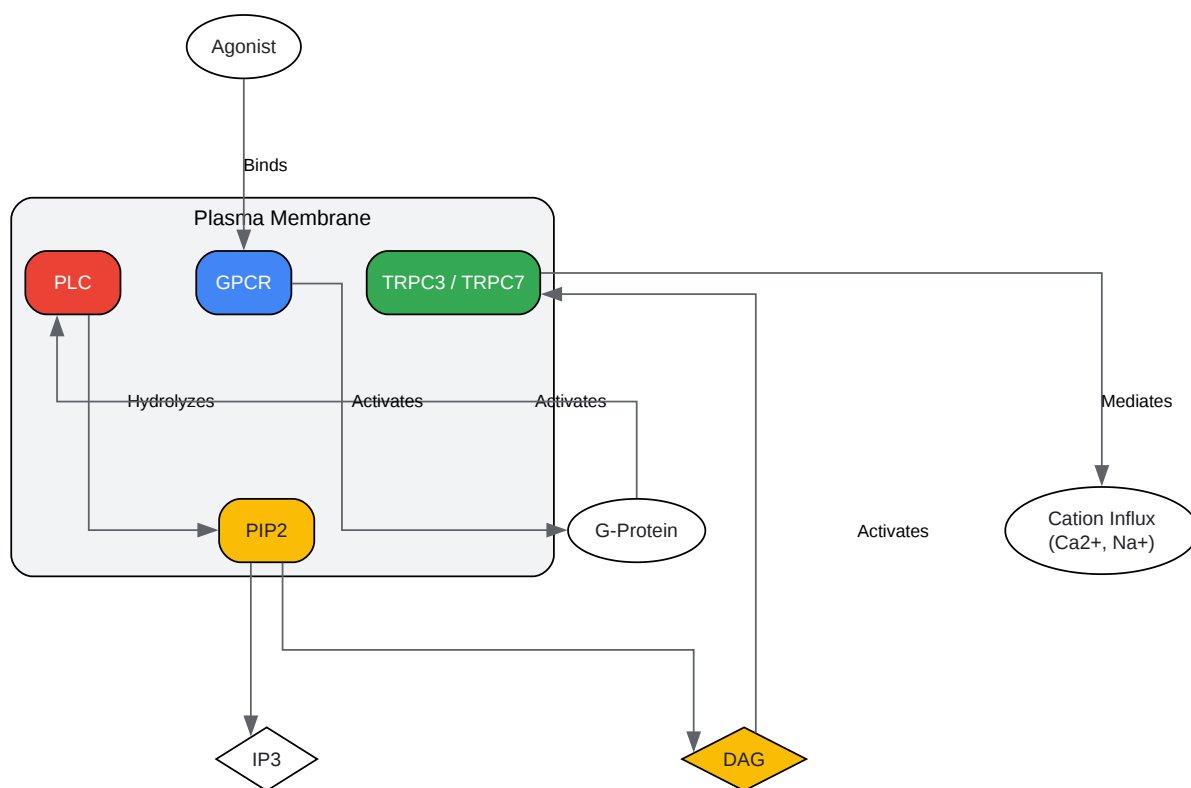
SAR7334 hydrochloride is a potent inhibitor of TRPC6 and also demonstrates inhibitory activity against TRPC3 and TRPC7, albeit at higher concentrations. The inhibitory potency, as determined by the half-maximal inhibitory concentration (IC₅₀), varies between the two channels.

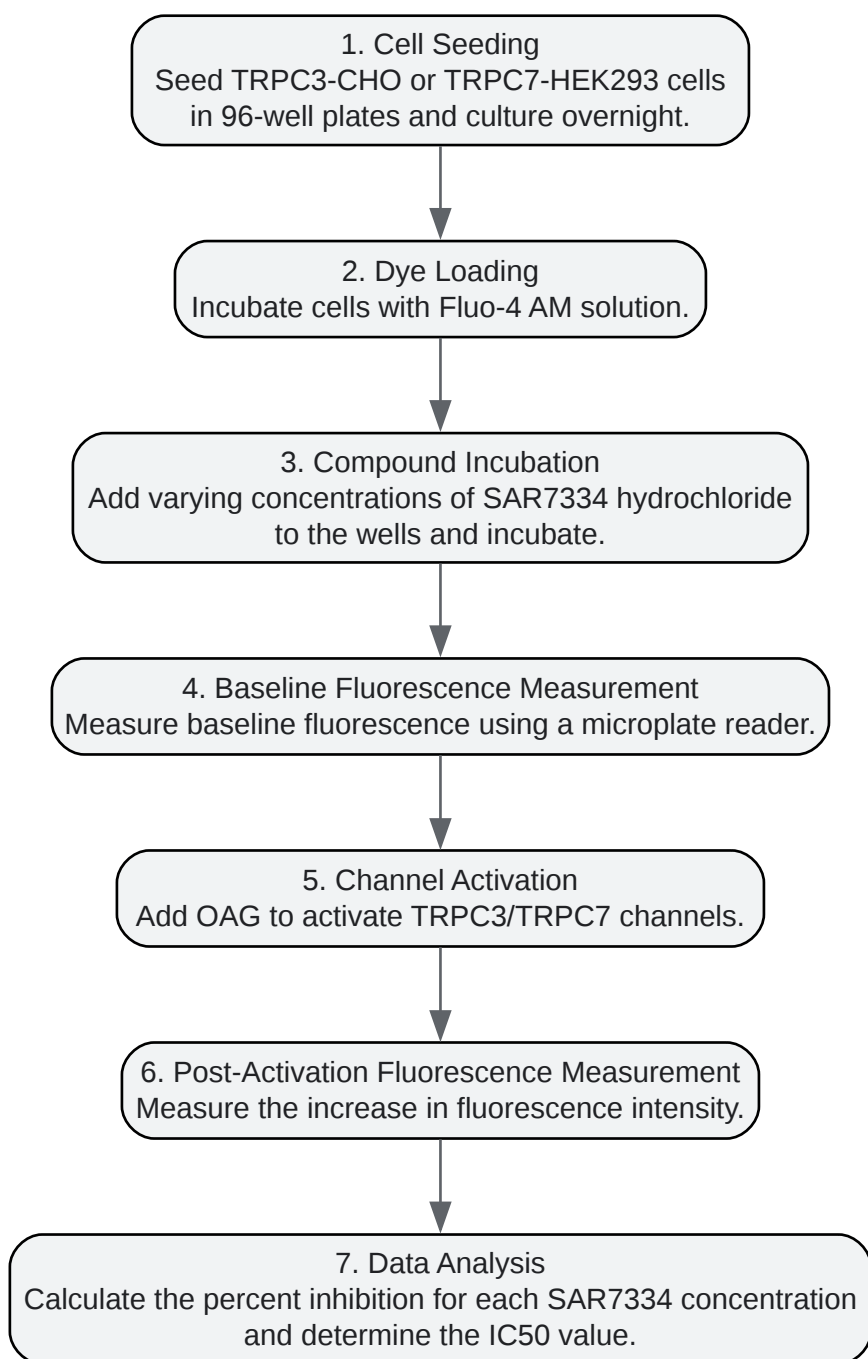
Channel	IC ₅₀ (nM)	Assay Type	Cell Line	Activator
TRPC3	282	Ca ²⁺ Influx	CHO	OAG
TRPC7	226	Ca ²⁺ Influx	HEK293	OAG

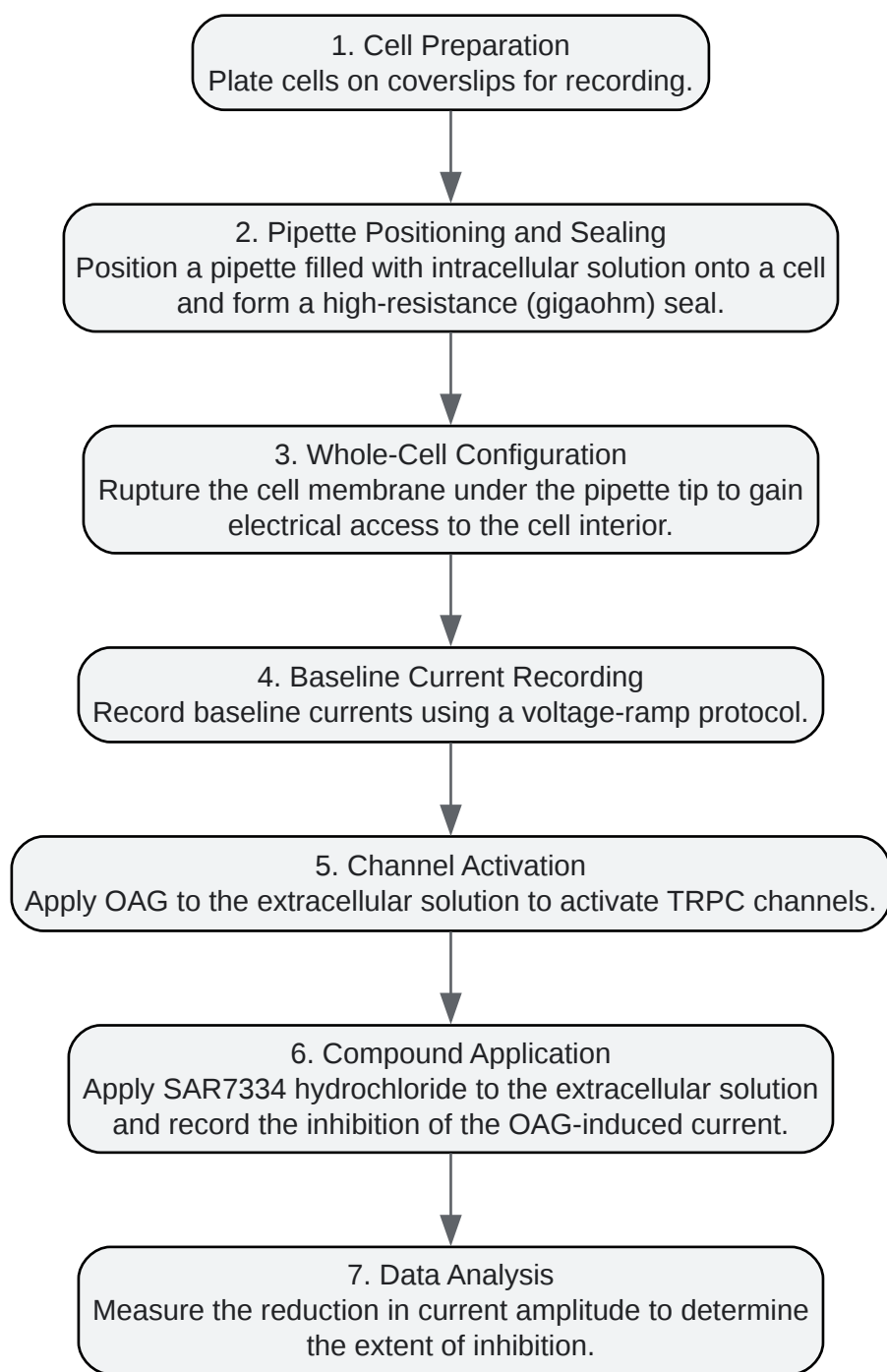
Data sourced from multiple studies.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Signaling Pathway of TRPC3 and TRPC7 Activation

TRPC3 and TRPC7 are non-selective cation channels that are activated downstream of G-protein coupled receptors (GPCRs) and Phospholipase C (PLC). The activation cascade is initiated by the binding of an agonist to a GPCR, which in turn activates PLC. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG is the primary activator of TRPC3 and TRPC7 channels, leading to an influx of cations, including Ca^{2+} , into the cell.







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